1-Chlorooctane 1-Chlorooctane
Brand Name: Vulcanchem
CAS No.: 111-85-3
VCID: VC20983449
InChI: InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
SMILES: CCCCCCCCCl
Molecular Formula: C8H17Cl
Molecular Weight: 148.67 g/mol

1-Chlorooctane

CAS No.: 111-85-3

Cat. No.: VC20983449

Molecular Formula: C8H17Cl

Molecular Weight: 148.67 g/mol

* For research use only. Not for human or veterinary use.

1-Chlorooctane - 111-85-3

Specification

CAS No. 111-85-3
Molecular Formula C8H17Cl
Molecular Weight 148.67 g/mol
IUPAC Name 1-chlorooctane
Standard InChI InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Standard InChI Key CNDHHGUSRIZDSL-UHFFFAOYSA-N
SMILES CCCCCCCCCl
Canonical SMILES CCCCCCCCCl
Boiling Point 181.5 °C
181.5 °C @ 760 MM HG
Colorform COLORLESS LIQUID
Flash Point 158 °F
Melting Point -57.8 °C

Introduction

Chemical Identity and Structure

1-Chlorooctane possesses the following key identifiers and structural characteristics:

IdentifierValue
IUPAC Name1-Chlorooctane
Molecular FormulaC₈H₁₇Cl
CAS Number111-85-3
EC Number203-915-5
Molecular Weight148.67 g/mol
SMILES NotationCCCCCCCCCl
InChIKeyCNDHHGUSRIZDSL-UHFFFAOYSA-N

Common synonyms include capryl chloride, n-octyl chloride, 1-octyl chloride, and octyl chloride . The structure consists of a linear chain of eight carbon atoms with a chlorine atom substituted at one terminal position.

Physical and Chemical Properties

1-Chlorooctane exhibits the following physical and chemical properties:

PropertyValueReference
Physical state (20°C)Liquid
AppearanceClear, colorless to almost colorless
Melting point-61°C (lit.) / -58°C
Boiling point183°C (lit.) / 182°C
Density0.875 g/mL at 25°C
Vapor pressure1 mm Hg (22.2°C)
Flash point136°F / 68°C
Refractive index1.431
Dielectric constant5.05
Water solubility0.02 g/L
LogP3.79 at 20°C
Dipole moment2.00 D
Surface tension27.54 dyn/cm
Autoignition temperature230°C / 446°F
Molar volume169.9 mL/mol

Thermodynamic data indicates that the enthalpy of formation (ΔfH°) in the liquid state is -291.3 ± 1.9 kJ/mol, and the enthalpy of combustion (ΔcH°) in the liquid state is -5310.0 ± 1.8 kJ/mol . The constant pressure heat capacity of the liquid (Cp,liquid) is 274.7 J/mol·K at 298.15 K .

Synthesis Methods

Several methods are employed for the synthesis of 1-Chlorooctane in laboratory and industrial settings:

Alcohol Chlorination

The most common method involves the reaction of 1-octanol with thionyl chloride (SOCl₂) under reflux conditions:

CH₃(CH₂)₇OH + SOCl₂ → CH₃(CH₂)₇Cl + SO₂ + HCl

This reaction typically achieves yields greater than 85% when conducted under anhydrous conditions, with excess SOCl₂ removed via distillation .

Halogen Exchange

Another approach involves the substitution of octyl bromide with sodium chloride (NaCl) in the presence of a phase-transfer catalyst:

CH₃(CH₂)₇Br + NaCl → CH₃(CH₂)₇Cl + NaBr

Phase transfer catalysts such as Aliquat 336 (methyltrioctyl ammonium chloride), benzyl trimethylammonium chloride, and benzyl triphenylphosphonium iodide can be used to enhance the reaction rate .

Reaction Optimization

For optimal yields in laboratory synthesis:

  • Maintain anhydrous conditions to prevent hydrolysis

  • Control temperature (typically 60-80°C)

  • Allow sufficient reaction time (12-24 hours)

  • Monitor reaction progress using gas chromatography

  • Purify via fractional distillation (boiling point: ~183°C)

Chemical Reactions and Behavior

1-Chlorooctane primarily undergoes nucleophilic substitution reactions due to its primary alkyl structure, which minimizes steric hindrance.

Nucleophilic Substitution Reactions

As a primary alkyl halide, 1-Chlorooctane undergoes SN2 (substitution nucleophilic bimolecular) reactions. These include:

Hydrolysis to Octanol

In the presence of aqueous sodium or potassium hydroxide, 1-Chlorooctane undergoes hydrolysis to form 1-octanol:

CH₃(CH₂)₇Cl + OH⁻ → CH₃(CH₂)₇OH + Cl⁻

Cyanide Substitution

Reaction with sodium cyanide produces octanenitrile:

CH₃(CH₂)₇Cl + CN⁻ → CH₃(CH₂)₇CN + Cl⁻

This reaction is often enhanced using phase-transfer catalysts such as hexadecyltributylphosphonium bromide .

Acetate Ester Formation

Reaction with acetate ions forms octyl acetate:

CH₃(CH₂)₇Cl + CH₃COO⁻ → CH₃(CH₂)₇OCOCH₃ + Cl⁻

Comparative Reactivity

The reactivity of 1-Chlorooctane in SN2 reactions is lower than shorter-chain chloroalkanes but higher than longer-chain chloroalkanes due to solvation effects and decreased accessibility of the reaction center as chain length increases.

Applications and Uses

1-Chlorooctane has diverse applications across multiple industries:

Chemical Synthesis

1-Chlorooctane serves as an alkylating agent in organic synthesis and for organometallic compound manufacturing . It is utilized in the determination of excess molar enthalpies of binary mixtures composed of 2-alkanone and 1-chloroalkane .

Pharmaceutical Applications

In the pharmaceutical sector, 1-Chlorooctane modulates lipophilicity and bioavailability of drug molecules and serves as a reagent in the synthesis of chlorine-containing heterocyclic compounds, which are crucial for developing new drugs .

Materials Science

The compound is employed in the functionalization of polymers and production of hydrophobic coatings. It has been used in hydrophobic modification of ω-carrageenans polymers .

Biological Applications

1-Chlorooctane is used as a medicine to control worms and in the biosynthesis of monomers for biodegradable polymers with applications in degradable packaging, tissue engineering, and drug delivery .

Solvent Applications

The compound serves as a weakly polar solvent in several chemical reactions due to its ability to dissolve a variety of organic compounds. It has been used in studies involving chlorosomal self-aggregation, facilitating temperature-dependent assembly of chlorophyll analogs .

GHS CategoryClassification
Flammable liquidsCategory 4
Aspiration hazardCategory 1
Skin irritationCategory 2
Eye irritationCategory 2A
Aquatic toxicity (acute)Category 1
Aquatic toxicity (chronic)Category 1

Hazard Statements

The following hazard statements apply to 1-Chlorooctane:

Hazard CodeStatement
H227Combustible liquid
H304May be fatal if swallowed and enters airways
H315Causes skin irritation
H319Causes serious eye irritation
H400Very toxic to aquatic life
H410Very toxic to aquatic life with long lasting effects

Precautionary Measures

To minimize risks associated with 1-Chlorooctane, the following precautionary measures are recommended:

Precautionary CodeMeasure
P210Keep away from heat/sparks/open flames/hot surfaces. No smoking
P264Wash hands thoroughly after handling
P273Avoid release to the environment
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician
P331Do NOT induce vomiting
P391Collect spillage
P403+P235Store in a well-ventilated place. Keep cool
P405Store locked up
P501Dispose of contents/container to an approved waste disposal plant

Toxicological Data

Ecological toxicity data for 1-Chlorooctane:

SpeciesParameterValue
Fish (Oryzias latipes)96h LC500.62 mg/L
Daphnia magna48h EC500.21 mg/L
Selenastrum capricornutum (algae)72h EC50>4.4 mg/L

Environmental Impact

1-Chlorooctane poses significant environmental concerns, particularly for aquatic ecosystems:

Aquatic Toxicity

As indicated by the toxicity data, 1-Chlorooctane is very toxic to aquatic organisms, with particularly high toxicity to Daphnia magna (EC50 = 0.21 mg/L) . This high toxicity necessitates careful handling to prevent environmental contamination.

Persistence and Degradation

1-Chlorooctane "may persist" in the environment, suggesting limited biodegradability . This persistence, combined with its high aquatic toxicity, creates a potential for long-term adverse effects in aquatic ecosystems.

Regulatory Status

1-Chlorooctane is classified as an environmentally hazardous substance for transport purposes (UN3082) and requires special handling to prevent environmental contamination . It has a Water Hazard Class (WGK) rating of 2, indicating hazard to waters .

Market Analysis and Economic Aspects

Market Overview

The global 1-Chlorooctane market is experiencing robust growth, driven by increasing demand from key application sectors such as pharmaceuticals, surfactants, and chemical intermediates. As of 2025, the market size is estimated to be around $150 million, with projections to reach approximately $220 million by 2033, assuming a compound annual growth rate (CAGR) of 5% .

Drivers:

  • Advancements in chemical synthesis techniques leading to more efficient and cost-effective production

  • Rising demand for high-purity 1-Chlorooctane in pharmaceutical applications

  • Growing utilization in specialized chemical synthesis

Restraints:

  • Regulatory restrictions surrounding handling and disposal

  • Fluctuating raw material prices

  • Environmental concerns limiting broader adoption

Price Analysis

The price of 1-Chlorooctane varies by supplier, quantity, and purity level:

ManufacturerProduct NumberPurityPackage SizePrice (USD)
Sigma-Aldrich12515699%100 mL$46.70
Sigma-Aldrich12515699%500 mL$74.90
TCI ChemicalC0236>99.0% (GC)25 mL$18.00
TCI ChemicalC0236>99.0% (GC)500 mL$51.00
Alfa AesarL0435899%100 mL$20.65
Thermo ScientificL04358.AP99%500 mL$57.65
Santa Cruz Biotechnologysc-237529Not specified100 mL$20.00
Santa Cruz Biotechnologysc-237529ANot specified500 mL$54.00

Regional Market Analysis

Regions with strong chemical manufacturing industries hold the largest market shares:

  • Asia Pacific (particularly China and India): Leading market due to robust chemical manufacturing infrastructure

  • North America: Significant market share supported by advanced chemical industry

  • Europe: Important market with stringent regulatory oversight

  • Other regions: Growing markets driven by expanding industrial applications

Research Findings and Current Studies

Thermodynamic Studies

Research has investigated the thermodynamic properties of 1-Chlorooctane, including determination of excess molar enthalpies of binary mixtures composed of 2-alkanone and 1-chloroalkane . According to studies, the enthalpy of formation (ΔfH°) in the liquid state is -291.3 ± 1.9 kJ/mol, and the enthalpy of combustion (ΔcH°) in the liquid state is -5310.0 ± 1.8 kJ/mol .

Polymer Modification

Studies have explored the use of 1-Chlorooctane in the hydrophobic modification of ω-carrageenans polymers, demonstrating its utility in altering the physical properties of polymeric materials . This application holds promise for the development of materials with tailored hydrophobicity.

Spectroscopic Analysis

Vibrational analysis of 1-Chlorooctane has been conducted to better understand its molecular structure and dynamics. Research by Devinder Singh, Nafa Singh, and Neena Jaggi published in the Indian Journal of Physics examined the vibrational characteristics of 1-Chlorooctane, providing insights into its spectroscopic properties .

Biodegradable Polymer Applications

Research is exploring the use of 1-Chlorooctane in the biosynthesis of monomers for biodegradable polymers. These polymers have potential applications in degradable packaging, tissue engineering, and drug delivery systems .

Environmental Impact Assessment

Ongoing studies are investigating the environmental impact of chlorinated solvents like 1-Chlorooctane. Understanding its persistence and degradation pathways is crucial for assessing the ecological risks associated with its use .

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